molecular formula C9H12N2O2 B6513754 2-(oxan-4-yloxy)pyrazine CAS No. 2189434-13-5

2-(oxan-4-yloxy)pyrazine

カタログ番号: B6513754
CAS番号: 2189434-13-5
分子量: 180.20 g/mol
InChIキー: UFRHTZYMXRUUJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(oxan-4-yloxy)pyrazine is a heterocyclic organic compound with the chemical formula C9H14ClN3O . It is a crystalline solid with a pungent, sweet, corn-like, nutty odor . The compound consists of a pyrazine ring (a six-membered ring containing two nitrogen atoms) linked to an oxane (tetrahydro-2H-pyran) moiety through an oxygen atom.


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrazine ring (with nitrogen atoms at positions 2 and 5) and an oxane ring (tetrahydro-2H-pyran) linked together. The chlorine atom is attached to the pyrazine ring. The compound’s symmetry group is D2h .


Physical and Chemical Properties Analysis

  • Odor : Pungent, sweet, corn-like, nutty odor .

将来の方向性

  • Crystal Engineering : Study crystalline forms and their behavior .

作用機序

Target of Action

The compound 2-(oxan-4-yloxy)pyrazine is structurally similar to Firsocostat , which is an acetyl-CoA carboxylase inhibitor that functions in the liver . The primary target of this compound is likely to be the acetyl-CoA carboxylase enzyme, which plays a crucial role in fatty acid metabolism .

Mode of Action

As an acetyl-CoA carboxylase inhibitor, this compound is expected to bind to the enzyme and inhibit its activity . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase affects the fatty acid synthesis pathway . This disruption can lead to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids . The downstream effects of this action can include a reduction in lipid accumulation in the liver, which is beneficial in the treatment of conditions like non-alcoholic fatty liver disease .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in lipid metabolism within the liver cells . By inhibiting acetyl-CoA carboxylase, the compound could reduce lipid accumulation within these cells . This action could potentially alleviate conditions associated with excessive lipid accumulation, such as non-alcoholic fatty liver disease .

特性

IUPAC Name

2-(oxan-4-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRHTZYMXRUUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。